Sodium trisilicate hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

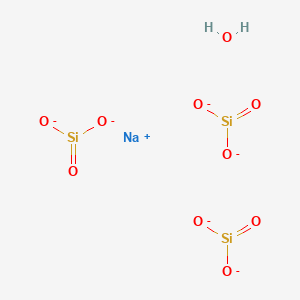

Sodium trisilicate hydrate is an inorganic compound with the chemical formula Na₂Si₃O₇·xH₂O. It is a type of sodium silicate, commonly known as water glass or liquid glass. This compound is characterized by its ability to form a viscous, glass-like substance when dissolved in water. This compound is widely used in various industrial applications due to its adhesive, binding, and sealing properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium trisilicate hydrate can be synthesized by reacting sodium carbonate (Na₂CO₃) with silicon dioxide (SiO₂) at high temperatures. The reaction typically occurs in a furnace at temperatures ranging from 1100°C to 1200°C. The general reaction is as follows:

Na2CO3+3SiO2→Na2Si3O7+CO2

The resulting sodium trisilicate is then hydrated to form this compound.

Industrial Production Methods: In industrial settings, this compound is produced by melting a mixture of sodium carbonate and silica sand in a furnace. The molten mixture is then cooled and solidified to form glass-like lumps, which are subsequently dissolved in water to produce a concentrated solution of this compound .

Chemical Reactions Analysis

Types of Reactions: Sodium trisilicate hydrate undergoes various chemical reactions, including:

Hydrolysis: When dissolved in water, this compound hydrolyzes to form silicic acid and sodium hydroxide.

Neutralization: It reacts with acids to form silica gel and the corresponding sodium salts.

Precipitation: In the presence of calcium ions, it forms insoluble calcium silicate.

Common Reagents and Conditions:

Acids: Hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are commonly used to neutralize this compound.

Calcium Compounds: Calcium chloride (CaCl₂) is used to precipitate calcium silicate.

Major Products Formed:

Silica Gel: Formed during the neutralization reaction with acids.

Calcium Silicate: Formed during the precipitation reaction with calcium ions.

Scientific Research Applications

Sodium trisilicate hydrate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and as a catalyst in certain processes.

Biology: Employed in the preparation of biological samples for electron microscopy.

Medicine: Utilized in the formulation of certain pharmaceutical products.

Industry: Widely used in the production of detergents, adhesives, and sealants. .

Mechanism of Action

The mechanism of action of sodium trisilicate hydrate involves its ability to form a gel-like substance when dissolved in water. This gel can bind to various surfaces, providing adhesive and sealing properties. At the molecular level, this compound interacts with water molecules to form a hydrated silica network, which is responsible for its unique properties .

Comparison with Similar Compounds

Sodium Metasilicate (Na₂SiO₃): Similar in structure but has a different SiO₂:Na₂O ratio.

Sodium Orthosilicate (Na₄SiO₄): Contains a higher proportion of sodium compared to silicon.

Sodium Pyrosilicate (Na₆Si₂O₇): Contains a different arrangement of silicon and oxygen atoms.

Uniqueness: Sodium trisilicate hydrate is unique due to its specific SiO₂:Na₂O ratio, which gives it distinct adhesive and sealing properties. Its ability to form a gel-like substance when dissolved in water sets it apart from other sodium silicates .

Properties

Molecular Formula |

H2NaO10Si3-5 |

|---|---|

Molecular Weight |

269.25 g/mol |

IUPAC Name |

sodium;dioxido(oxo)silane;hydrate |

InChI |

InChI=1S/Na.3O3Si.H2O/c;3*1-4(2)3;/h;;;;1H2/q+1;3*-2; |

InChI Key |

OELKSHUHTZPPLZ-UHFFFAOYSA-N |

Canonical SMILES |

O.[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.